Physicochemical properties of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Physicochemical properties of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Executive Summary
This technical guide provides a comprehensive analysis of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a highly functionalized building block, its unique substitution pattern—featuring chloro, fluoro, and trifluoroethyl groups—imparts a distinct set of physicochemical properties that are highly sought after in modern drug design. The strategic incorporation of fluorine and fluorinated moieties is a proven method for enhancing critical drug-like properties, including metabolic stability, membrane permeability, and target-binding affinity.[1][2][3] This document synthesizes available data with expert-driven theoretical analysis to serve as a foundational resource for scientists and drug development professionals. We will delve into its molecular identity, physicochemical characteristics, predicted spectroscopic profile, plausible synthetic strategies, chemical reactivity, and its strategic importance in the context of medicinal chemistry, alongside essential safety and handling protocols.
Molecular Identity and Structure
Precise identification is the cornerstone of chemical research. This section outlines the fundamental identifiers and structural representation of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene.
1.1. Nomenclature and Chemical Identifiers
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Systematic IUPAC Name: 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
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Molecular Formula: C₈H₅ClF₄
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Molecular Weight: 212.57 g/mol
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MDL Number: MFCD11226522
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PubChem Substance ID: 329818389
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SMILES: FC(F)(F)CC1=C(F)C(Cl)=CC=C1
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InChI Key: FGUXRTAVYNYNGW-UHFFFAOYSA-N
1.2. Structural Representation
The spatial arrangement of the chloro, fluoro, and trifluoroethyl groups on the benzene ring dictates the molecule's steric and electronic properties.
Caption: 2D structure of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene.
Physicochemical Properties
The physical state and solubility characteristics of a compound are critical for its handling, formulation, and biological activity.
2.1. Summary of Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClF₄ | |
| Molecular Weight | 212.57 g/mol | |
| Physical Form | Solid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Water Solubility | Predicted to be low | |
| Octanol/Water Partition Coeff. (LogP) | Predicted to be high |
2.2. Analysis of Physical State and Solubility
This compound is documented as a solid at room temperature. The presence of multiple polar C-Halogen bonds, combined with a rigid aromatic core, contributes to strong intermolecular forces, favoring a solid state.
While experimental solubility data is not available, the molecule's structure allows for a qualitative prediction. The trifluoroethyl group and the halogenated benzene ring significantly increase its lipophilicity.[3][4] Consequently, it is expected to have very low solubility in water and other polar protic solvents, but good solubility in nonpolar organic solvents like ethers, hydrocarbons, and chlorinated solvents.
2.3. Lipophilicity and its Implications
The octanol/water partition coefficient (LogP) is a key metric in drug design, correlating with a molecule's ability to cross biological membranes. The trifluoroethyl group, in particular, is known to enhance lipophilicity and improve cell membrane penetration.[1][4] The combined effect of the chloro, fluoro, and trifluoroethyl substituents suggests a high LogP value for this compound, making it an attractive scaffold for developing agents that target the central nervous system or other lipophilic environments.
Spectroscopic Characterization (Theoretical)
As experimental spectra are not publicly available, this section provides a predicted analysis based on established principles of spectroscopic interpretation. This theoretical profile serves as a benchmark for researchers to validate their own analytical data.
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¹H NMR: The spectrum is expected to show two main regions. The aromatic region should display complex multiplets for the three adjacent protons on the benzene ring. The aliphatic region should feature a quartet for the benzylic methylene (-CH₂-) group, split by the three adjacent fluorine atoms of the CF₃ group.
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¹³C NMR: Eight distinct carbon signals are anticipated. The carbon atom of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The benzylic -CH₂- carbon will also be split by the fluorine atoms. The aromatic carbons will show complex splitting patterns due to coupling with both ¹⁹F and other protons.
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¹⁹F NMR: Two distinct signals are expected. The single fluorine atom attached directly to the aromatic ring will appear as a multiplet. The three equivalent fluorine atoms of the -CF₃ group will appear as a triplet, split by the two adjacent protons of the methylene group.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion (M⁺) peak at m/z 212. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, which is the classic isotopic signature of a molecule containing one chlorine atom.
Synthesis and Reactivity
Understanding how to construct and modify a molecule is fundamental to its application.
4.1. Proposed Synthetic Pathway
While a specific, validated synthesis for 1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene is not documented in the searched literature, a plausible multi-step route can be designed based on established organofluorine chemistry. One logical approach begins with a commercially available, appropriately substituted nitrobenzene.
The rationale for this pathway is as follows:
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Starting Material Selection: 2-Chloro-1-fluoro-3-nitrobenzene serves as an ideal starting point, as it already contains the required chloro and fluoro substituents in the correct 1,2-relationship. The nitro group is a versatile functional handle.
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Reduction: The nitro group can be selectively reduced to an amine using standard conditions like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This step is typically high-yielding and clean.
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Sandmeyer Reaction: The resulting aniline is a precursor for introducing the trifluoroethyl group. A Sandmeyer-type reaction, a cornerstone of aromatic chemistry, can be adapted. Diazotization of the amine followed by a copper-catalyzed reaction with a suitable trifluoroethylating agent (e.g., a trifluoroethyl-metal species) would install the desired side chain. This is a challenging but feasible transformation.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | Benchchem [benchchem.com]
